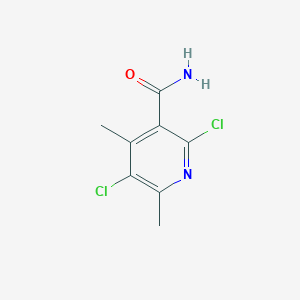

3-乙氧基苯-1,2-二胺

描述

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions and the use of phase-transfer catalysts under ultrasound irradiation conditions, as demonstrated in the ethoxylation of p-chloronitrobenzene to form ethoxy-4-nitrobenzene, a process that can be related to the synthesis strategies for 3-Ethoxybenzene-1,2-diamine (Wang & Rajendran, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Ethoxybenzene-1,2-diamine can be analyzed using various computational and experimental techniques, including DFT calculations and spectral investigations, to obtain information on geometric optimization, spectral properties, and theoretical NMR data (Kotan & Kardaş, 2021).

Chemical Reactions and Properties

The reactivity of 3-Ethoxybenzene-1,2-diamine can be inferred from studies on phosphorus-nitrogen compounds, where condensation reactions and the formation of cyclic derivatives demonstrate the versatility of diamine-based compounds in synthesizing a range of chemical entities with potential applications in materials science and pharmacology (İlter et al., 2004).

Physical Properties Analysis

The physical properties of compounds structurally related to 3-Ethoxybenzene-1,2-diamine, such as solubility, film-forming ability, and thermal stability, can be investigated to provide insights into their potential applications in polymer science and materials engineering (Yang & Wei, 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, potential for forming various derivatives, and participation in cyclocondensation reactions, highlight the chemical versatility and potential utility of 3-Ethoxybenzene-1,2-diamine and its related compounds in synthetic chemistry and the development of novel materials (Morikawa et al., 2006).

科学研究应用

Clinical Application of Diamine Oxidase (DAO)

- Scientific Field : Clinical Medicine .

- Application Summary : DAO is a secretory protein located in the cytoplasm of human and mammalian upper intestinal mucosa chromaffin cells and is responsible for catabolizing histamine to stop allergic reactions . The serum level of DAO reflects the integrity and maturation of the small intestinal mucosa .

- Methods of Application : DAO levels in the blood are measured to diagnose various diseases, including chronic urticaria tachyphylaxis, multiple organ dysfunction syndrome, preterm abortion, and migraine .

- Results or Outcomes : The findings of previous studies on the changes in DAO levels in diverse diseases and the application of this enzyme in the clinical setting have contributed to a better understanding of this enzyme .

Synthesis of Polyimides

- Scientific Field : Polymer Chemistry .

- Application Summary : A novel aromatic diamine monomer with asymmetric large side group: 4-(2,4,6-trimethyl)phenoxy-1,3-diaminobenzene, was synthesized . This monomer was separately subjected to a one-step high-temperature polycondensation reaction with three commercial aromatic dianhydrides to obtain a series of polyimides .

- Methods of Application : The monomer was synthesized by a two-step organic reaction using 2,4-dinitrobromobenzene and 2,4,6-trimethylphenol as starting materials . The obtained polyimides showed excellent solubility not only in high-boiling solvents such as NMP, DMAc, and DMF, but also in low-boiling solvents such as CHCl3 and CH2Cl2 .

- Results or Outcomes : The obtained polyimides exhibited good optical transparency, and the representative polyimide derived from 4,4′-oxydiphthalic dianhydride exhibited a light transmittance of more than 83% at a wavelength of 450 nm . These polyimides also possessed good thermal properties .

安全和危害

未来方向

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

属性

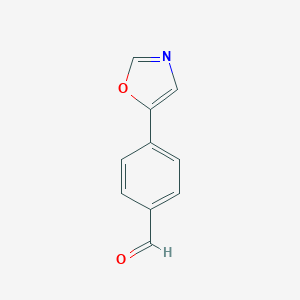

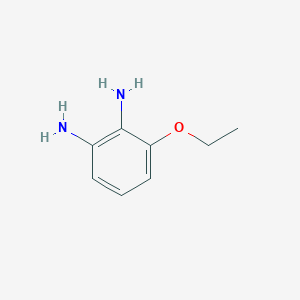

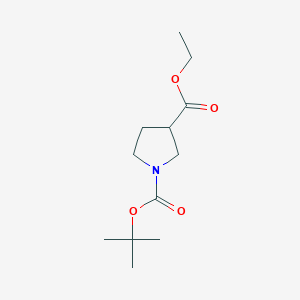

IUPAC Name |

3-ethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMGXXPFNLJLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331344 | |

| Record name | 3-ethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxybenzene-1,2-diamine | |

CAS RN |

191849-71-5 | |

| Record name | 3-ethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)